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Compound of Interest

Compound Name: Fmoc-beta-cyclobutyl-D-ala-OH

Cat. No.: B1334013 Get Quote

CAS Number: 478183-63-0

This technical guide provides an in-depth overview of Fmoc-β-cyclobutyl-D-alanine-OH, a non-

proteinogenic amino acid derivative crucial for the synthesis of novel peptides in drug discovery

and development. This document is intended for researchers, scientists, and professionals in

the fields of medicinal chemistry and peptide science.

Introduction
Fmoc-β-cyclobutyl-D-alanine-OH is a synthetic amino acid characterized by a cyclobutyl group

attached to the β-carbon of the alanine side chain and a 9-fluorenylmethoxycarbonyl (Fmoc)

protecting group on the α-amino group. The incorporation of this unnatural amino acid into

peptide sequences is a strategic approach to modulate their pharmacological properties. The

D-configuration of the amino acid enhances resistance to enzymatic degradation, thereby

increasing the peptide's in vivo half-life. The cyclobutyl moiety introduces conformational

constraints, influencing the peptide's secondary structure and its binding affinity to biological

targets.[1][2]

Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-β-cyclobutyl-D-alanine-OH is

presented in the table below.
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Property Value Reference

CAS Number 478183-63-0
--INVALID-LINK--, --INVALID-

LINK--

Molecular Formula C22H23NO4
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 365.42 g/mol
--INVALID-LINK--, --INVALID-

LINK--

Appearance White to off-white solid --INVALID-LINK--

Purity ≥97% (HPLC) --INVALID-LINK--

Storage 0 - 8 °C --INVALID-LINK--

Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-β-cyclobutyl-D-alanine-OH is primarily utilized as a building block in Fmoc-based solid-

phase peptide synthesis (SPPS). SPPS allows for the stepwise assembly of a peptide chain on

a solid support. The general workflow for incorporating Fmoc-β-cyclobutyl-D-alanine-OH into a

peptide sequence is outlined below.
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General workflow for incorporating Fmoc-β-cyclobutyl-D-ala-OH in SPPS.
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Experimental Protocol: Manual Solid-Phase Peptide
Synthesis
This protocol describes the manual incorporation of Fmoc-β-cyclobutyl-D-alanine-OH into a

peptide sequence on a Rink Amide resin.

Materials:

Rink Amide MBHA resin

Fmoc-β-cyclobutyl-D-alanine-OH

Other Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin's linker.
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Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove

piperidine and by-products.

Coupling:

In a separate vial, dissolve Fmoc-β-cyclobutyl-D-alanine-OH (3 eq.), HBTU (2.9 eq.), and

DIPEA (6 eq.) in DMF.

Pre-activate for 2 minutes.

Add the activated amino acid solution to the resin.

Agitate the reaction vessel for 2 hours at room temperature.

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

Cleavage and Side-Chain Deprotection:

Wash the resin with DCM and dry under vacuum.

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Filter the resin and collect the filtrate.

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Purification: Purify the crude peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Logical Workflow for Optimizing Coupling of Sterically
Hindered Amino Acids
The bulky cyclobutyl group can sometimes lead to slower coupling kinetics. The following

diagram illustrates a decision-making process for optimizing the coupling of sterically hindered
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amino acids like Fmoc-β-cyclobutyl-D-alanine-OH.

Start Coupling with Standard Conditions
(e.g., HBTU/DIPEA, 2h)

Perform Kaiser Test on Resin Sample

Incomplete Coupling
(Blue Beads)

Positive

Complete Coupling
(Colorless Beads)

Negative

Increase Coupling Time
(e.g., to 4h)

Use a Stronger Coupling Reagent
(e.g., HATU)

Increase Temperature
(e.g., to 40°C) Proceed to Next Step in SPPS

Click to download full resolution via product page

Decision workflow for optimizing coupling of sterically hindered amino acids.

Impact on Peptide Structure and Function
The incorporation of β-cyclobutyl-alanine can significantly influence the conformational

properties of a peptide. The cyclobutyl ring restricts the rotational freedom of the side chain,

which can lead to the stabilization of specific secondary structures, such as β-turns or helical

folds. This conformational constraint can enhance the peptide's binding affinity and selectivity

for its target receptor.

For instance, in the design of G protein-coupled receptor (GPCR) ligands, constraining the

peptide backbone into a bioactive conformation can lead to increased potency and efficacy.

The introduction of β-cyclobutyl-alanine can be a key strategy in achieving this conformational

pre-organization.

Hypothetical Signaling Pathway Modulation
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While specific examples in the literature detailing the use of Fmoc-β-cyclobutyl-D-alanine-OH in

modulating a particular signaling pathway are limited, we can conceptualize its potential role.

Consider a hypothetical peptide antagonist designed to inhibit the signaling of a GPCR

involved in a disease state. The incorporation of β-cyclobutyl-D-alanine could enhance its

antagonistic properties.
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Hypothetical modulation of a GPCR signaling pathway by a peptide antagonist.
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In this diagram, the peptide antagonist containing β-cyclobutyl-D-alanine competitively inhibits

the binding of the endogenous ligand to the GPCR. The enhanced stability and optimized

conformation of the antagonist, due to the unnatural amino acid, would lead to a more

sustained and potent inhibition of the downstream signaling cascade, thereby mitigating the

disease-related cellular response.

Conclusion
Fmoc-β-cyclobutyl-D-alanine-OH is a valuable tool in the arsenal of medicinal chemists for the

design and synthesis of novel peptide therapeutics. Its ability to confer enzymatic stability and

induce specific conformational constraints makes it a key component in the development of

peptides with improved pharmacokinetic and pharmacodynamic profiles. The experimental

protocols and logical workflows provided in this guide serve as a foundation for the successful

incorporation of this and other sterically hindered amino acids into bioactive peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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